5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is the extracellular signal-regulated kinase (Erk2) protein . This protein plays a crucial role in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells by phosphorylating a number of transcription factors .
Mode of Action
this compound interacts with the Erk2 protein, inhibiting its function . This inhibition disrupts the phosphorylation of transcription factors, leading to changes in gene expression .
Biochemical Pathways
The compound’s interaction with the Erk2 protein affects the MAPK/ERK pathway . This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting Erk2, this compound can disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to the inhibition of the Erk2 protein . These changes can affect various cellular processes, potentially leading to altered cell proliferation, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), a key enzyme in the mitogen-activated protein kinase (MAPK) pathway . By binding to the active site of Erk2, this compound prevents the phosphorylation of downstream targets, thereby modulating cell signaling and proliferation.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest at the S phase, leading to apoptosis in certain cancer cell lines . This compound also affects cell signaling pathways, such as the MAPK pathway, by inhibiting Erk2 activity . Additionally, this compound influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of Erk2 by occupying the enzyme’s active site, thereby blocking its catalytic activity . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cell proliferation and survival. Additionally, this compound may interact with other proteins and enzymes, further modulating cellular functions and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of Erk2 activity and prolonged cell cycle arrest . These findings highlight the potential of this compound as a stable and effective biochemical tool.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Erk2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and efficacy . Studies on its transport and distribution are essential for understanding its pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIRCOHLVHBXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327364 | |
Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3649-42-1 | |
Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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